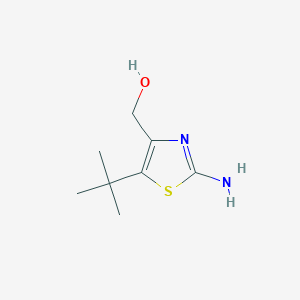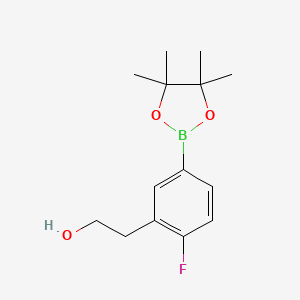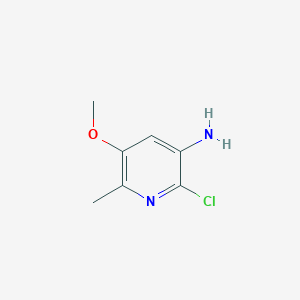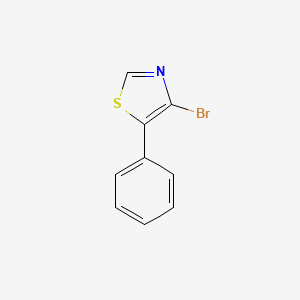
(6S)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide is a heterocyclic compound that contains sulfur, oxygen, and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a sulfur-containing reagent in the presence of an oxidizing agent. The reaction conditions often require precise temperature control and the use of solvents that can stabilize the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfur and nitrogen atoms within the ring.
Substitution: The phenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
(6S)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (6S)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biological pathways. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a sulfur atom in a five-membered ring.
Sulfur-Containing Heterocycles: Other heterocyclic compounds with sulfur atoms, such as thiazoles and thiadiazoles.
Uniqueness
(6S)-6-Methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other sulfur-containing heterocycles.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(6S)-6-methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide |
InChI |
InChI=1S/C11H15NO3S/c1-9-7-15-8-11(16(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 |
InChI Key |
NWRUBEUTTXOYRF-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@H]1COCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
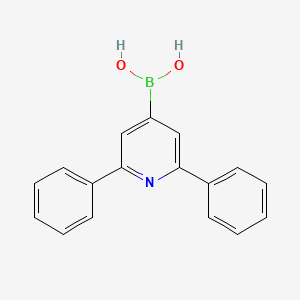
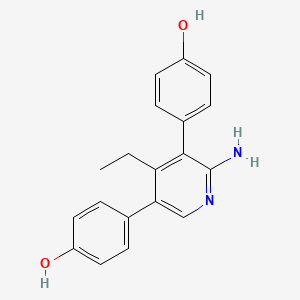
![tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)
